1-phenyl-3,4-dihydropyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-phenyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C10H10N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,13) |
InChI Key |
JFLJYEIXHVHRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 3,4 Dihydropyrimidin 2 1h One and Its Derivatives
Foundational Biginelli Reaction and its Adaptations for 1-phenyl-3,4-dihydropyrimidin-2(1H)-one
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation reaction involving three key components: an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. wikipedia.org For the specific synthesis of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, the classical setup is adapted by using N-phenylurea or N-phenylthiourea as the urea component. researchgate.net The other two reactants are typically an aryl aldehyde and a β-ketoester like ethyl acetoacetate.
The general reaction can be represented as follows:
(Aryl Aldehyde) + (β-Ketoester) + (N-phenylurea) → 1-phenyl-3,4-dihydropyrimidin-2(1H)-one derivative
This acid-catalyzed reaction provides a straightforward route to highly functionalized DHPMs, which are of significant interest in medicinal chemistry. nih.gov
Mechanistic Elucidation of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Formation via Biginelli-type Condensation
The precise mechanism of the Biginelli reaction has been a subject of extensive study, with several pathways proposed. The most widely accepted mechanism for the acid-catalyzed reaction is the N-acyliminium ion mechanism. beilstein-journals.orgscispace.com
The key steps involved in the formation of the 1-phenyl-dihydropyrimidinone ring are:
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aryl aldehyde with N-phenylurea. This step forms a hemiaminal intermediate, which then dehydrates to generate a reactive N-acyliminium ion. This initial condensation is often considered the rate-limiting step. wikipedia.orgscispace.com
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic N-acyliminium ion. This addition results in the formation of an open-chain ureide intermediate. beilstein-journals.org
Cyclization and Dehydration: The final step involves an intramolecular cyclization, where a nucleophilic attack occurs from the amine group of the ureide onto the carbonyl group of the ester. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable 1-phenyl-3,4-dihydropyrimidin-2(1H)-one ring system. wikipedia.org
Alternative mechanistic pathways, such as a Knoevenagel-type condensation followed by Michael addition, have also been considered, but the N-acyliminium pathway is supported by substantial experimental and theoretical evidence.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one
Classical Biginelli reactions often require harsh acidic conditions and long reaction times, leading to moderate yields. nih.gov Consequently, significant research has focused on optimizing the reaction conditions to improve efficiency and product yields. Key areas of optimization include the choice of catalyst, solvent, and energy input.
Modern adaptations frequently employ solvent-free conditions, which are environmentally benign and can lead to higher yields by increasing reactant concentration. researchgate.netnih.gov Microwave irradiation has also emerged as a powerful tool to accelerate the reaction, drastically reducing reaction times from hours to minutes. nih.gov
The table below summarizes various optimized conditions reported for the synthesis of DHPMs, which are applicable to 1-phenyl derivatives.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Et3NH][HSO4] | Solvent-free | 80 | 17 min | 92 | scispace.com |
| [Btto][p-TSA] | Solvent-free | 90 | 30 min | up to 98 | nih.gov |
| [C2O2BBTA][TFA] | Solvent-free | 90 | 40 min | up to 99 | mdpi.com |
| Ni(NO3)2·6H2O | Solvent-free | 100 | 1.5-2 h | 85-94 | researchgate.net |
| Phenyl phosphonic acid | Solvent-free | 100 | 1 h | up to 96 | |
| Pumice | Solvent-free | 100 | 2-3 min | up to 98 | mdpi.com |
| Cuttlebone | Solvent-free | 90 | 10 min | 92 | scielo.org.mx |
Advanced Catalyst Systems in the Synthesis of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Derivatives
The evolution of the Biginelli reaction is marked by the development of diverse and highly efficient catalyst systems. These catalysts not only improve reaction rates and yields but also offer pathways to stereocontrolled synthesis.
Lewis Acid Catalysis and its Role in Stereocontrol
A wide array of Lewis acids have been successfully employed to catalyze the Biginelli reaction. These include metal triflates (e.g., lanthanide triflates), metal halides (e.g., ZnCl₂, NiCl₂), and elemental halides like bromine. echemcom.comacs.orgresearchgate.net Lewis acids function by activating the aldehyde carbonyl group, facilitating the initial condensation with urea and the subsequent formation of the crucial N-acyliminium intermediate.
The use of chiral Lewis acids has been a key strategy in developing enantioselective Biginelli reactions. The stereogenic center at the C4 position of the dihydropyrimidine (B8664642) ring is of significant pharmacological importance, as different enantiomers can exhibit distinct biological activities. unito.it Chiral Lewis acid catalysts, often in complex with ligands, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other.
| Lewis Acid Catalyst | Reaction Conditions | Outcome |
| Ytterbium Triflate (Yb(OTf)₃) | Solvent-free | Increased yields, shorter reaction times. acs.org |
| Nickel Nitrate (B79036) (Ni(NO₃)₂·6H₂O) | Solvent-free, 100°C | High yields (85-94%) for 1-phenyl-DHPM thiones. researchgate.net |
| Elemental Bromine (Br₂) | Ethanol, reflux | Efficient catalysis, high yields, mild conditions. echemcom.com |
| Zinc Chloride (ZnCl₂) | Acetic acid, room temp. | Good yields under mild, green conditions. researchgate.net |
Brønsted Acid and Organocatalytic Approaches
Brønsted acids remain a staple for catalyzing the Biginelli reaction, from traditional mineral acids like HCl to more advanced and greener alternatives. wikipedia.org Novel Brønsted acidic ionic liquids (BAILs) have gained prominence as they act as both catalyst and reaction medium, are often recyclable, and promote high yields under mild or solvent-free conditions. nih.govsemanticscholar.org Examples include [Btto][p-TSA] and [Et₃NH][HSO₄]. nih.govscispace.com
Organocatalysis has also emerged as a powerful tool, particularly for asymmetric synthesis. Chiral Brønsted acids, such as BINOL-derived phosphoric acids and chiral sulfonimides, have been used to induce enantioselectivity. unito.itnih.gov These catalysts operate by forming chiral ion pairs or through hydrogen bonding, effectively controlling the facial selectivity of the nucleophilic attack on the iminium intermediate. Furthermore, simple organic acids like phenyl phosphonic acid and even bio-renewable gluconic acid have been shown to be effective, environmentally friendly catalysts. nih.gov
Heterogeneous Catalysis and Nanocatalyst Applications
To address issues of catalyst separation and reusability, heterogeneous catalysts have been extensively developed for the Biginelli reaction. These catalysts are typically solid materials that can be easily filtered from the reaction mixture and reused multiple times without significant loss of activity. nih.gov Examples include silicotungstic acid supported on Amberlyst-15, pumice, and cuttlebone. nih.govmdpi.comscielo.org.mx
In recent years, nanocatalysts have demonstrated exceptional performance due to their high surface-area-to-volume ratio, which provides a greater number of active catalytic sites. tandfonline.com Magnetic nanocatalysts, such as SO₃H@imineZCMNPs and nano-γ-Al₂O₃/BF₃/Fe₃O₄, are particularly advantageous as they can be easily separated from the reaction medium using an external magnet. rsc.org These advanced materials offer high efficiency, excellent yields, short reaction times, and enhanced reusability, aligning with the principles of green chemistry. mdpi.com
Metal-Organic Frameworks (MOFs) as Catalytic Platforms
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the synthesis of dihydropyrimidinones due to their high surface area, tunable porosity, and the presence of both Lewis and Brønsted acid sites. nih.gov These crystalline materials, constructed from metal ions or clusters linked by organic ligands, provide a structured environment for catalytic reactions.
Cr-based MOFs, for instance, have been successfully employed as catalysts. These frameworks possess coordinatively unsaturated metal sites that function as inherent Lewis acid sites. nih.gov Through postsynthetic modification, Brønsted acid sites can be introduced, creating bifunctional catalysts that are highly active under solvent-less conditions. nih.gov One study reported the use of a carboxylic acid-functionalized Cr-based MOF that demonstrated robust recyclability and applicability across a wide range of substrates. nih.gov The mechanistic studies suggested that both the Lewis and Brønsted acid sites within the MOF are involved in facilitating the multicomponent reaction. nih.govresearchgate.net
Similarly, a Cd-based Covalent Organic Framework (COF), a related class of porous polymers, has been used as a heterogeneous catalyst for the Biginelli reaction. chemmethod.com This amide-based COF, functionalized with cadmium, showed exceptional activity and selectivity in the solvent-free synthesis of various 3,4-dihydropyrimidin-2(1H)-ones, achieving high yields at 110 °C. chemmethod.com Another approach utilized a magnetic metal-organic framework nanocomposite, CoFe2O4/TMU-17-NH2, for the one-pot synthesis of DHPMs under solvent-free conditions, highlighting the potential for magnetic recovery of the catalyst. researchgate.net
Table 1: Performance of MOF-based Catalysts in Dihydropyrimidinone Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reusability | Reference |
|---|---|---|---|---|
| Carboxylic acid functionalized Cr-MOF | Solvent-free, moderate temperature | High | Yes | nih.gov |
| Cd-Covalent Organic Framework (Cd-COF) | Solvent-free, 110 °C | up to 98% | Up to 4 times | chemmethod.com |
| CoFe2O4/TMU-17-NH2 | Solvent-free | High | Yes | researchgate.net |
Green Chemistry Principles in 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Synthesis
The integration of green chemistry principles has been a major focus in optimizing the synthesis of DHPMs. chemmethod.comtandfonline.comscielo.org.mx These efforts aim to reduce waste, eliminate the use of hazardous solvents, improve energy efficiency, and utilize renewable resources and recyclable catalysts. chemmethod.comscielo.org.mx
Performing the Biginelli reaction under solvent-free conditions is a significant advancement in green synthesis, as it eliminates volatile organic compounds (VOCs) and simplifies product work-up. tandfonline.com A variety of catalysts have proven effective in these protocols. For example, silica (B1680970) chloride has been used as an inexpensive catalyst for the facile synthesis of 4-aryl substituted 3,4-dihydropyrimidinones at 80°C, accommodating a range of functional groups with high yields. nih.gov
Magnetic nanocatalysts, such as nano-γ-Al2O3/BF3/Fe3O4 and Fe3O4@C@OSO3H, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused. tandfonline.com These catalysts have been successfully applied to the one-pot synthesis of DHPMs at 80°C, providing excellent yields in short reaction times. tandfonline.comtandfonline.com Natural catalysts like cuttlebone have also been explored as an eco-friendly, recyclable, and heterogeneous option for solvent-free synthesis at 90°C. scielo.org.mx
The use of alternative energy sources like microwave irradiation and ultrasound has dramatically improved the efficiency of DHPM synthesis. researchgate.netasianpubs.org These techniques often lead to significantly shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. nih.govasianpubs.orgshd.org.rsut.ac.ir
Microwave-assisted synthesis under solvent-free conditions has been shown to reduce reaction times from hours to minutes while consistently producing excellent yields. asianpubs.orgrasayanjournal.co.in Catalysts such as sulfamic acid and silica ferric hydrogen sulfate have been effectively used in these protocols. asianpubs.orgrasayanjournal.co.in An acid-functionalized mesoporous polymer catalyst demonstrated superior performance under microwave irradiation (89-98% yield) compared to conventional heating (15-25% yield) at 80°C. chemrxiv.org
Ultrasound-assisted synthesis is another energy-efficient method that promotes the reaction through acoustic cavitation. nih.govut.ac.ir This technique allows reactions to be carried out under milder conditions and often enhances yields. nih.govut.ac.ir Catalysts like samarium perchlorate and holmium chloride have been used to synthesize DHPMs under ultrasonic irradiation, achieving good to excellent yields in shorter times than traditional methods. nih.govut.ac.irut.ac.ir
Table 2: Comparison of Conventional and Energy-Assisted Synthesis of DHPMs
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Sulfamic Acid | Ethanol, 80°C | Hours | Lower | asianpubs.org |
| Microwave Irradiation | Sulfamic Acid | Solvent-free | Minutes | Excellent | asianpubs.org |
| Conventional Heating | Holmium Chloride | Solvent-free | Longer | Good | ut.ac.ir |
| Ultrasound Irradiation | Holmium Chloride | Solvent-free | Shorter | Excellent (up to 95%) | ut.ac.irut.ac.ir |
| Conventional Heating | Mesoporous Polymer | Solvent-free, 80°C | - | 15-25% | chemrxiv.org |
| Microwave Irradiation | Mesoporous Polymer | Solvent-free, 80°C | 10-20 min | 89-98% | chemrxiv.org |
Ionic liquids (ILs) have gained prominence as green reaction media and catalysts for the Biginelli reaction. ionike.comopensciencepublications.com Their negligible vapor pressure, thermal stability, and tunable properties make them environmentally benign alternatives to volatile organic solvents. ionike.com ILs can act as both the solvent and the catalyst, simplifying the reaction setup.
Room temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) have been used as catalysts under solvent-free conditions, leading to shorter reaction times and higher yields. ionike.com Research has shown that both the cation and anion of the ionic liquid can play a crucial catalytic role. ionike.com Brønsted acidic ionic liquids have also been developed and used effectively, offering good yields and the avoidance of metal catalysts. nih.govias.ac.in Furthermore, dicationic acidic ionic liquids have been employed as catalysts in aqueous media, allowing for simple separation of the product and reuse of the catalyst-water system. sphinxsai.com
A key tenet of green chemistry is the development of reusable catalysts to minimize waste and cost. chemmethod.commdpi.com Many modern catalysts for DHPM synthesis are designed for easy recovery and recycling without significant loss of activity.
Magnetic Nanocatalysts : As mentioned, catalysts like Fe3O4@C@OSO3H can be easily removed with a magnet and have been shown to be reusable for at least seven cycles. tandfonline.comtandfonline.com
Ionic Liquids : Several studies have demonstrated the recyclability of ionic liquid catalysts. For instance, dicationic acidic ILs in aqueous media were reused at least six times without a noticeable drop in activity. sphinxsai.com Brønsted acid-based triazolium triflate ILs were also easily recovered and reused. ias.ac.in
MOFs and Solid Catalysts : Heterogeneous catalysts like MOFs and functionalized silica are inherently recyclable. nih.govmdpi.com A pyridinium-functionalized organosilica nanocatalyst was reused for at least ten reaction runs without significant loss of activity. mdpi.com Similarly, hydrogel-based catalysts have been shown to be reusable for at least four cycles. chemmethod.com
Multi-Component Reaction Strategies Beyond the Classical Biginelli Reaction
While the classical Biginelli reaction is robust, its components are traditionally limited to an aldehyde, a β-ketoester, and urea. Modern research has focused on expanding the scope of this reaction by modifying the starting materials or developing entirely new multi-component reactions (MCRs) to generate novel DHPM structures. thieme-connect.com
One strategy involves replacing the standard reactants. For example, aliphatic ketones have been used in place of β-keto esters, leading to different product types depending on the specific reactants. thieme-connect.com Another approach is the use of aldehyde alternatives, such as acylals, under solvent-free conditions. mdpi.com
More complex strategies involve sequential MCRs. A notable example is the combination of the Biginelli and Passerini reactions. beilstein-journals.org In this approach, a 3,4-dihydropyrimidin-2(1H)-one containing a carboxylic acid functional group is first synthesized via a Biginelli reaction. This product is then used as a component in a subsequent Passerini reaction, leading to highly functionalized and structurally diverse DHPM–α-acyloxycarboxamide compounds. beilstein-journals.org This sequential tandem approach, which can also be performed as a one-pot process, significantly broadens the molecular diversity accessible from the DHPM core. beilstein-journals.org
Another variation is an iodine-catalyzed three-component reaction between a mono-substituted urea, an alkylaldehyde, and an arylaldehyde, which proceeds with high chemo- and regioselectivity to produce diverse DHPMs under mild conditions. beilstein-journals.orgnih.gov These innovative MCRs provide access to novel DHPMs that are not attainable through the classical Biginelli protocol. thieme-connect.com
Modifications of Reaction Components for Scaffold Diversification
The classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea. eurekaselect.com Strategic variation of each of these three components has proven to be a highly effective method for generating a wide array of structurally diverse DHPMs. mdpi.com
Aldehyde Component: While aromatic aldehydes are standard, other carbonyl sources have been employed. For instance, acylals have been used as masked aldehyde functionalities to produce DHPMs under acid catalysis. mdpi.com
Active Methylene Component: The β-ketoester is the most frequently modified component. A variety of 1,3-dicarbonyl compounds can be used to introduce different substituents at the C-5 and C-6 positions of the pyrimidinone ring. Examples include acetylacetone, which introduces an acetyl group at C-5, and acetoacetanilide derivatives, which append a substituted carbamoyl group. mdpi.comnih.gov The use of cyclic β-dicarbonyl compounds, such as indane-1,3-dione, leads to the formation of tricyclic fused pyrimidine (B1678525) structures. nih.gov
Urea/Thiourea Component: Replacing urea or thiourea with N-substituted derivatives allows for the introduction of various groups at the N-1 and N-3 positions of the final DHPM scaffold. mdpi.com For example, the use of 1-phenyl thiourea in a one-pot reaction with ethyl acetoacetate and aromatic aldehydes yields the corresponding 1-phenyl-3,4-dihydropyrimidin-2(1H)-thiones. scispace.comresearchgate.net
These modifications allow for the creation of extensive libraries of DHPMs with varied substitution patterns, enabling the exploration of structure-activity relationships for various biological targets.
Table 1: Examples of Modified Biginelli Reaction Components for Scaffold Diversification
| Component Modified | Example Reactant | Resulting Scaffold Feature | Reference |
|---|---|---|---|
| Aldehyde | Acylals | Standard DHPM scaffold | mdpi.com |
| Active Methylene | Acetylacetone | 5-acetyl-6-methyl substitution | mdpi.com |
| Active Methylene | Acetoacetanilide derivatives | 5-(N-arylcarbamoyl) substitution | nih.gov |
| Active Methylene | Indane-1,3-dione | Fused tricyclic system | nih.gov |
| Urea/Thiourea | 1-Phenyl thiourea | N1-phenyl substitution | scispace.comresearchgate.net |
| Urea/Thiourea | N-Substituted ureas | N1 or N3 substitution | mdpi.com |
Sequential and Cascade Reactions Leading to 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Analogues
Beyond simple component modification, more complex synthetic strategies involving sequential or cascade multicomponent reactions have been developed to access highly functionalized and structurally unique DHPM analogues. These approaches combine the Biginelli reaction with other named reactions in a single, streamlined process.
One notable example is the sequential combination of the Biginelli and Passerini reactions. beilstein-journals.orgnih.gov In this approach, a DHPM bearing a carboxylic acid functional group is first synthesized via a Biginelli reaction. This product is then used as the acid component in a subsequent Passerini three-component reaction, leading to the formation of complex dihydropyrimidone–α-acyloxycarboxamide compounds. beilstein-journals.orgnih.gov This sequential strategy allows for the introduction of significant molecular diversity by varying the components in both multicomponent steps. nih.gov
Cascade reactions that combine a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with a Biginelli-like condensation have also been reported. nih.govthieme-connect.com This one-pot process enables the synthesis of DHPMs decorated with a 1,4-disubstituted 1,2,3-triazole ring at the C-5 position, directly linking two important pharmacophores. nih.govthieme-connect.com
Post-Synthetic Functionalization and Derivatization of the 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Scaffold
Post-condensation modification of the pre-formed DHPM ring is a powerful and versatile strategy for further diversifying the scaffold. mdpi.comnih.gov This approach allows for the introduction of functional groups that may not be compatible with the conditions of the initial Biginelli reaction.
N-Alkylation and N-Acylation Strategies
The N-1 and N-3 positions of the dihydropyrimidinone ring are common sites for derivatization. N-alkylation, particularly N-methylation, can be achieved through various synthetic methods. nih.gov For instance, methylation at the N-1 position has been shown to improve the selectivity of certain DHPM-based compounds for their biological targets. nih.gov While methylation at N-1 can be beneficial, N-3 acylation with groups like acetyl or carbomethoxy has been observed to decrease both the potency and selectivity in some compound series. nih.gov Enantioselective N-acylation of Biginelli dihydropyrimidines has also been explored as a method for derivatization. mdpi.comresearchgate.net
Table 2: Effects of N-Alkylation and N-Acylation on DHPMs
| Modification | Position | Effect on Biological Activity (Example) | Reference |
|---|---|---|---|
| Methylation | N-1 | Improved selectivity | nih.gov |
| Methylation | N-3 | Decreased potency | nih.gov |
| Acetylation | N-3 | Decreased potency and selectivity | nih.gov |
| Carbomethoxy | N-3 | Decreased potency and selectivity | nih.gov |
Functional Group Interconversions on the Pyrimidinone Ring
Functional group interconversion (FGI) on the DHPM core allows for the transformation of existing substituents into new functionalities. A common strategy involves the C-2 thione of a dihydropyrimidinethione, which can be readily synthesized using thiourea in the Biginelli reaction. This thione can be converted into a more versatile intermediate.
For example, a four-component modified Biginelli reaction can be used to install a methylthio group at the C-2 position. This 2-methylthio-dihydropyrimidine serves as an efficient intermediate for generating libraries of C-2 modified compounds by reaction with various nitrogen nucleophiles. nih.gov Another important interconversion is the oxidation of dihydropyrimidin-2(1H)-thiones. Treatment with oxidizing agents like oxone can provide dihydropyrimidines, which can be further oxidized to yield 2-unsubstituted pyrimidines, a class of compounds not easily accessible through direct synthesis. mdpi.com Furthermore, bromination at the C-5 acetyl group can generate a reactive 2-bromoacetyl intermediate, which is a key precursor for building hybrid molecules. nih.gov
Hybrid Molecule Formation with Other Biologically Relevant Scaffolds (e.g., Triazoles, Thiazoles)
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, has been extensively applied to the DHPM scaffold to create novel molecules with potentially enhanced or synergistic biological activities.
Triazole Hybrids: DHPM-triazole hybrids are a well-explored class of compounds. nih.gov They can be synthesized through a multi-step sequence that often begins with the functionalization of the C-6 methyl group of a DHPM via bromination, followed by azidation, and finally a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce the triazole ring. thieme-connect.com One-pot methods combining the Biginelli reaction and CuAAC have also been developed. nih.govworldscientific.com
Thiazole Hybrids: The synthesis of thiazole-dihydropyrimidinone hybrids has been achieved through a post-synthetic modification approach. nih.gov This typically involves the synthesis of a DHPM core via the Biginelli reaction, followed by bromination of the C-5 acetyl group to form a 5-(2-bromoacetyl) derivative. This intermediate is then reacted with a substituted thiourea in a Hantzsch-type reaction to construct the thiazole ring, yielding the final hybrid molecule. nih.gov This strategy allows for further derivatization at the 2-amino position of the newly formed thiazole ring. nih.gov
Structure Activity Relationship Sar Investigations of 1 Phenyl 3,4 Dihydropyrimidin 2 1h One Derivatives
Impact of Substituents on Molecular Interactions and Recognition
The nature and position of substituents on the 1-phenyl group significantly influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.
The electronic nature of substituents on the C4-phenyl ring of the DHPM scaffold is a critical determinant of biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been shown to modulate the potency of these compounds, and the optimal substitution pattern often depends on the specific biological target.
For instance, in the development of antibacterial agents, the presence of strong EWGs on the phenyl ring enhances the activity. Studies have shown that compounds substituted with chloro and bromo groups exhibit potent antibacterial effects. nih.gov Conversely, for other activities, EDGs have proven beneficial. The presence of a 4-methoxy group on the phenyl ring has been observed to increase the anti-inflammatory activity of certain DHPM derivatives. nih.gov Similarly, in the context of phosphodiesterase type 4 (PDE4) inhibition, a methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity. nih.gov
The position of the substituent on the phenyl ring is also a key factor. For a series of tricyclic DHPMs, meta-substitution on the aryl moiety (e.g., with a methoxy group) led to a more than 10-fold increase in potency compared to the unsubstituted analog. nih.gov In contrast, ortho- and para-substituted compounds showed a decrease in activity, suggesting that the substitution pattern is crucial for optimal interaction with the target. nih.gov
| Compound Series | Target/Activity | Substituent (Position) | Effect on Activity | Reference |
|---|---|---|---|---|
| Antibacterial DHPMs | Antibacterial | Chloro, Bromo (unspecified) | Increased | nih.gov |
| Anti-inflammatory DHPMs | Anti-inflammatory | 4-Methoxy | Increased | nih.gov |
| Tricyclic DHPMs | Unspecified | Meta-Methoxy | >10-fold increase | nih.gov |
| Tricyclic DHPMs | Unspecified | Ortho/Para-substituents | Decreased | nih.gov |
| PDE4 Inhibitors | PDE4B Enzyme | Para-Methoxy | Increased | nih.gov |
The three-dimensional arrangement of the 1-phenyl-3,4-dihydropyrimidin-2(1H)-one scaffold, particularly the orientation of the phenyl ring relative to the dihydropyrimidine (B8664642) core, is a critical factor for bioactivity. The rotational freedom of the phenyl substituent means the molecule can exist in various conformations, not all of which may be optimal for binding to a biological target.
Medicinal chemistry efforts targeting human neutrophil elastase (HNE) have demonstrated the importance of conformational control. nih.gov X-ray crystallography of ligands bound to HNE revealed a specific "bioactive conformation" for the dihydropyrimidinone inhibitors. nih.gov In its unbound state, the molecule exhibits nearly unhindered rotation with a low energy barrier, adopting a conformation that is not pre-oriented for binding. nih.gov
Molecular Basis of Biological Activities: Probing Molecular Mechanisms
Understanding how 1-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives interact with their biological targets at a molecular level is essential for rational drug design. Mechanistic studies have focused on enzyme inhibition and receptor binding, elucidating the specific interactions that drive their pharmacological effects.
Derivatives of the DHPM scaffold have been identified as inhibitors of various enzymes and as antagonists for specific receptors.
Enzyme Inhibition: As inhibitors of human neutrophil elastase (HNE), certain dihydropyrimidinone derivatives operate through an induced-fit binding model. nih.gov Upon binding, the molecule makes tight interactions with the S1 and S2 pockets of the enzyme, leading to potent inhibition. nih.gov Other DHPM analogs have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. nih.govdntb.gov.ua
Receptor Binding: A notable application of this scaffold is the development of A₂B adenosine (B11128) receptor (AdoR) antagonists. nih.gov Screening of a DHPM library led to the identification of a lead compound with submicromolar affinity for the A₂B AdoR. Subsequent optimization explored the structure-activity and structure-selectivity relationships, yielding derivatives with high affinity and remarkable selectivity for this receptor subtype over other adenosine receptors (A₁, A₂A, and A₃). nih.gov
Molecular modeling and docking studies have provided insights into the specific interactions between DHPM derivatives and their protein targets.
In the case of A₂B adenosine receptor antagonists, a proposed binding model suggests that the molecule forms a key hydrogen bond with the Asn254 residue in the binding site of the receptor. nih.gov This interaction is crucial for anchoring the ligand within the receptor pocket and contributing to its binding affinity.
For PDE4 inhibitors, docking results indicated that the introduction of a para-methoxy group on the phenyl ring facilitates a favorable interaction with the metal-binding pocket domain of the enzyme. nih.gov This interaction is believed to be a key contributor to the enhanced inhibitory activity observed for these substituted analogs. These molecular-level insights are invaluable for guiding the design of new derivatives with improved potency and selectivity.
Stereochemical Aspects of SAR in 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Series
Chirality plays a pivotal role in the biological activity of many compounds, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nih.govresearchgate.net The C4 position of the 3,4-dihydropyrimidin-2(1H)-one ring is a stereocenter, meaning that these molecules can exist as R and S enantiomers.
The biological significance of this stereochemistry is evident in the development of A₂B adenosine receptor antagonists. Molecular modeling studies have proposed different binding modes for the (S) and (R) stereoisomers at the A₂B AdoR. nih.gov These distinct binding orientations can lead to significant differences in binding affinity and, consequently, biological activity.
Although detailed studies on many DHPM series are ongoing, the general principles of stereochemistry in drug action strongly suggest that one enantiomer is likely to be more active than the other. This difference can arise from a more favorable fit into the chiral binding site of a protein target or from stereoselective uptake and metabolism. nih.govresearchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the optimization of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives as therapeutic agents.
Computational Chemistry Approaches in 1 Phenyl 3,4 Dihydropyrimidin 2 1h One Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in the study of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one and its analogs. By correlating variations in the biological activity of a series of compounds with changes in their molecular features, QSAR facilitates the development of predictive models. These models are instrumental in understanding the structural requirements for a desired biological effect and in designing new, more potent molecules.
Development of Statistical Models for Activity Prediction
The foundation of QSAR modeling lies in the development of robust statistical models that can accurately predict the biological activity of novel or untested compounds. For derivatives of the dihydropyrimidinone scaffold, various statistical methods have been employed to establish these predictive relationships.
One common approach involves the use of multilinear regression (MLR) analysis, often coupled with techniques like Genetic Function Approximation (GFA) to select the most relevant descriptors. For instance, in a study on dihydropyrimidinone derivatives as potential anticancer agents, a 2D-QSAR model was developed with high predictive capability. The statistical quality of this model was confirmed by a high squared correlation coefficient (R²) of 0.98 and a cross-validated squared correlation coefficient (Q²) of 0.97, indicating a strong correlation between the selected descriptors and the anticancer activity. nih.govnih.gov
In another study focusing on the antiproliferative activity of 3,4-dihydropyrimidin-2-(1H)-ones, a more complex, non-linear modeling technique was utilized. Bayesian regularized artificial neural networks were employed to construct the QSAR model. This approach yielded a statistically significant model with an internal validation Q² of 0.663 and an external validation predictive R² (R²pred) of 0.740, demonstrating its reliability in predicting the antiproliferative activity of new compounds in this class. rsc.org
The predictive power of these models is rigorously assessed through various validation techniques. These include internal validation methods like leave-one-out cross-validation and external validation using a separate test set of compounds. The key statistical parameters used to evaluate these models are summarized in the table below.
| Statistical Parameter | Description | Typical Value for a Robust Model |
| R² (Squared Correlation Coefficient) | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal cross-validation. | > 0.5 |
| R²pred (Predictive R²) | A measure of the predictive power of the model for an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |
| Standard Deviation of Error of Prediction (SDEP) | A measure of the uncertainty in the predictions. | Lower values are desirable. |
This table illustrates common statistical metrics used to validate QSAR models for dihydropyrimidinone derivatives and their generally accepted threshold values for a reliable model.
Integration of Structural Descriptors and Electronic Parameters
The predictive accuracy of any QSAR model is fundamentally dependent on the molecular descriptors used as independent variables. These descriptors are numerical representations of the chemical and physical properties of the molecules. For 1-phenyl-3,4-dihydropyrimidin-2(1H)-one and its analogs, a variety of descriptors are calculated to capture their structural and electronic features.
Structural Descriptors often include:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.
Constitutional descriptors: These are the simplest descriptors and include counts of atoms, bonds, and rings, as well as molecular weight. ucsb.edu
Electronic Parameters quantify the electronic properties of the molecule and are crucial for describing interactions with biological targets. These can include:
Quantum chemical descriptors: Derived from quantum mechanical calculations, these can include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu
Autocorrelation descriptors: These descriptors take into account the topology of the molecule and an atomic property (like mass, charge, or volume) to describe the distribution of that property across the structure. Studies on dihydropyrimidinone derivatives have highlighted the importance of autocorrelated descriptors in their biological activity. nih.govacs.org For example, Geary autocorrelation descriptors weighted by charge (GAT7c) and relative atomic mass (GATS3m), as well as Moreau-Broto autocorrelation descriptors weighted by van der Waals volume (ATS5v) and charge (ATSC1c), have been identified as significant in QSAR models for alkaline phosphatase inhibition. acs.org
The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. Techniques such as genetic function approximation are used to systematically select a subset of descriptors that have the most significant impact on the biological activity being modeled. nih.gov The table below provides examples of descriptor classes and specific descriptors that have been found to be important in QSAR studies of dihydropyrimidinone derivatives.
| Descriptor Class | Specific Descriptor Example | Property Encoded | Relevance to Activity |
| Topological | Wiener Index | Molecular branching and compactness | Can relate to how a molecule fits into a binding site. |
| Autocorrelation | Geary Autocorrelation (lag 7, weighted by charge) | Distribution of charges across the molecule at a specific topological distance. | Important for electrostatic interactions with the target protein. |
| Autocorrelation | Moreau-Broto Autocorrelation (lag 5, weighted by van der Waals volume) | Distribution of atomic volumes across the molecule. | Influences steric interactions and binding affinity. |
| Quantum Chemical | HOMO Energy | Electron-donating ability of the molecule. | Can be related to the molecule's reactivity and interaction with electron-accepting sites on a receptor. |
| Quantum Chemical | LUMO Energy | Electron-accepting ability of the molecule. | Relevant for interactions with electron-donating residues in a biological target. |
This interactive table showcases various classes of molecular descriptors and their significance in the QSAR modeling of dihydropyrimidinone derivatives.
By integrating these diverse structural and electronic descriptors into statistical models, researchers can gain valuable predictive insights into the structure-activity relationships of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one and its derivatives, guiding the synthesis of new compounds with enhanced biological activities.
Advanced Analytical Methodologies for Characterization of 1 Phenyl 3,4 Dihydropyrimidin 2 1h One
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods elucidate the molecular structure in solution or the gas phase, X-ray crystallography provides precise information about the arrangement of atoms in the solid state.
Should a suitable single crystal of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one be grown, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the exact conformation of the dihydropyrimidine (B8664642) ring (which is typically non-planar) and the orientation of the phenyl substituent.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds. In this molecule, the N-H groups can act as hydrogen bond donors and the carbonyl oxygen can act as a hydrogen bond acceptor, likely leading to the formation of distinct supramolecular architectures, such as dimers or chains, in the solid state. bas.bg This information is crucial for understanding the physical properties of the compound and its interactions in a biological context.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic and molecular structure of a material, enabling the identification of its crystalline phase, the determination of lattice parameters, and the assessment of sample purity. In the context of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, PXRD is instrumental in confirming its crystalline nature and identifying any potential polymorphic forms, which can have significant implications for the compound's physical and chemical properties.
The principle of PXRD is based on the constructive interference of monochromatic X-rays scattered by the crystalline lattice of the sample. The resulting diffraction pattern is a unique fingerprint of the crystalline solid, with diffraction peaks occurring at specific angles (2θ) that are characteristic of the material's crystal structure. The analysis of these peak positions and their intensities allows for a thorough understanding of the crystalline phase. For dihydropyrimidinone derivatives, which often exhibit polymorphism, PXRD is an indispensable tool for quality control. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.7911 (5) |
| b (Å) | 8.1862 (3) |
| c (Å) | 13.7325 (5) |
| β (°) | 98.850 (4) |
| Volume (Å3) | 1420.82 (9) |
This table is generated based on representative data for a similar compound, 5-Benzoyl-4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one, to illustrate the typical parameters obtained from a crystallographic study. nih.gov
The data presented in such a table allows researchers to identify the specific crystalline form of the synthesized 1-phenyl-3,4-dihydropyrimidin-2(1H)-one by comparing the experimental PXRD pattern with reference data or patterns calculated from single-crystal X-ray diffraction data.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are powerful tools for the separation, identification, and purification of individual components from a mixture. For the analysis of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, various chromatographic methods are employed to monitor reaction progress, assess purity, and quantify the compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. In the synthesis of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, typically via the Biginelli reaction, TLC is an essential tool to determine the point of reaction completion by observing the consumption of starting materials and the formation of the product. jmchemsci.comrsc.org
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a solid stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or a mixture of solvents). The distance traveled by a compound on the TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Ethyl acetate/n-hexane (e.g., 1:2 v/v) |
| Visualization | UV light (254 nm) |
| Analyte | 1-phenyl-3,4-dihydropyrimidin-2(1H)-one |
| Expected Rf | Varies depending on the exact mobile phase composition |
By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, the progress of the reaction can be visually tracked. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile analytical technique used for the separation, identification, and quantification of compounds. It is the gold standard for determining the purity of pharmaceutical compounds, including 1-phenyl-3,4-dihydropyrimidin-2(1H)-one. jmchemsci.com HPLC offers high resolution, sensitivity, and reproducibility.
In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a non-polar compound like 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
By analyzing a sample of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one using a validated HPLC method, the purity can be accurately determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Furthermore, by using a calibration curve prepared from standards of known concentration, HPLC can be used for the precise quantification of the compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds. However, many dihydropyrimidinones, including 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, are not inherently volatile enough for direct GC analysis due to the presence of polar functional groups.
To overcome this limitation, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative. A common derivatization technique for compounds containing active hydrogens (such as in N-H groups) is silylation. unina.itresearchgate.net In this process, the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group, which increases the volatility of the molecule. nih.govjfda-online.com
The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp. 70°C, ramped to 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | e.g., 45-550 m/z |
The conditions presented are representative for the analysis of silylated polar compounds and would be adapted for the specific derivative of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one. unina.itnih.gov
GC-MS analysis of the silylated derivative of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one would provide valuable information for its structural confirmation and for the detection and identification of any volatile impurities.
Broader Research Context and Future Directions for 1 Phenyl 3,4 Dihydropyrimidin 2 1h One Chemistry
Strategic Importance of the Dihydropyrimidinone Scaffold in Privileged Structure Research
The dihydropyrimidinone (DHPM) scaffold, the core of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. mdpi.com The versatility of the DHPM nucleus makes it a focal point in the design and synthesis of novel therapeutic agents. wisdomlib.orgresearchgate.netresearchgate.net
The strategic importance of the DHPM scaffold is underscored by the diverse biological activities demonstrated by its derivatives. These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. researchgate.netnih.govnih.govresearchgate.net For instance, certain DHPM derivatives have been investigated as tubulin polymerization inhibitors for cancer therapy. nih.govresearchgate.net The bicyclic structure of DHPMs, with its distinct conformational features, allows for interaction with numerous biological receptors. Furthermore, the substituents on the pyrimidine (B1678525) ring provide ample opportunities for structural modifications to enhance pharmacological activity and selectivity. researchgate.net
The discovery of monastrol, a DHPM derivative that inhibits the mitotic kinesin Eg5, was a significant milestone that highlighted the therapeutic potential of this scaffold and spurred further research. researchgate.netresearchgate.net The ability of the DHPM core to serve as a template for developing ligands for a wide array of receptors solidifies its status as a cornerstone in the construction of compound libraries for drug discovery. nih.gov
Rational Design Principles for New 1-phenyl-3,4-dihydropyrimidin-2(1H)-one Analogues
The development of novel analogues of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one is increasingly guided by rational design principles, moving beyond traditional trial-and-error approaches. This involves a deep understanding of structure-activity relationships (SAR) and the use of computational tools to predict the biological activity and properties of new molecules.
A key principle in the rational design of new analogues is the strategic modification of different positions on the dihydropyrimidinone ring. For example, in the context of discovering A2B adenosine (B11128) receptor antagonists, researchers systematically explored substitutions at positions 1, 2, 4, and 5 of the DHPM scaffold. nih.gov This targeted approach allowed for a thorough investigation of how different functional groups at these positions influence binding affinity and selectivity. nih.gov
The phenyl group at the first position of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one offers a site for introducing various substituents to modulate the compound's electronic and steric properties. Similarly, modifications at the C4 and C5 positions have been shown to significantly impact biological activity. For instance, the introduction of different aryl groups at the C4 position can influence the anticancer and anti-inflammatory properties of the resulting compounds. nih.gov
Computational methods such as molecular docking are integral to the rational design process. merckmillipore.com These techniques allow researchers to visualize and predict how newly designed analogues will bind to their biological targets, such as specific enzymes or receptors. merckmillipore.com By understanding these interactions at a molecular level, chemists can make more informed decisions about which modifications are most likely to lead to improved potency and selectivity. This rational, hypothesis-driven approach accelerates the discovery of new drug candidates. rsc.org
Development of Innovative Methodologies for Sustainable Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of dihydropyrimidinones, including 1-phenyl-3,4-dihydropyrimidin-2(1H)-one. eurekaselect.comresearchgate.net This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijarsct.co.inacs.org
The classical Biginelli reaction, the primary method for synthesizing DHPMs, has been the subject of numerous modifications to enhance its sustainability. eurekaselect.comresearchgate.net Innovations include the use of:
Alternative Catalysts: A wide array of more environmentally benign catalysts have been explored, such as heteropolyacid-clay composites, iron(III) tosylate, and various Lewis acids on solid supports. ichem.mdnih.gov Many of these catalysts are reusable, which reduces waste and cost. ichem.md
Solvent-Free Conditions: Conducting the Biginelli reaction under solvent-free conditions, for example, using ball milling, has proven to be a highly efficient and green approach. mdpi.com This eliminates the need for volatile and often toxic organic solvents. mdpi.comrsc.org
Microwave and Ultrasound Irradiation: The use of microwave and ultrasound energy can significantly reduce reaction times and improve yields compared to conventional heating methods. hilarispublisher.com
Biocatalysts: The exploration of natural catalysts, such as those found in fruit juices, represents a novel and eco-friendly approach to promoting the Biginelli reaction. ijarsct.co.in
These innovative methodologies not only align with the principles of green chemistry but also often lead to improved reaction efficiency, higher yields, and simpler purification procedures. rsc.org The ongoing development of such sustainable synthetic routes is crucial for the large-scale and environmentally responsible production of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one and its derivatives.
Integration of Cheminformatics and Artificial Intelligence in Future Research Paradigms
The future of research into 1-phenyl-3,4-dihydropyrimidin-2(1H)-one and its analogues will be increasingly shaped by the integration of cheminformatics and artificial intelligence (AI). nih.govnih.gov These powerful computational tools are revolutionizing drug discovery by accelerating the identification of promising new molecules and optimizing their properties. pharmafeatures.comyoutube.com
Cheminformatics provides the foundation for managing and analyzing large datasets of chemical information. Molecular fingerprints, which are digital representations of a molecule's structure, are a cornerstone of cheminformatics. pharmafeatures.com These fingerprints can be used to rapidly screen vast virtual libraries of compounds, identifying those with structural similarities to known active molecules. pharmafeatures.com Quantitative Structure-Activity Relationship (QSAR) models, a key application of cheminformatics, establish mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel analogues. nih.gov
Artificial intelligence , particularly machine learning (ML), is being applied to various aspects of the drug discovery pipeline. nih.govresearchgate.net ML algorithms can be trained on existing experimental data to predict a wide range of properties for new molecules, including their binding affinity to a target, their metabolic stability, and their potential toxicity. schrodinger.commdpi.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. youtube.com
In the context of 1-phenyl-3,4-dihydropyrimidin-2(1H)-one research, AI and cheminformatics can be leveraged to:
Design novel analogues with improved properties: Generative AI models can propose entirely new molecular structures based on learned patterns from known active compounds. nih.gov
Predict biological activity: ML models can be developed to predict the anticancer, anti-inflammatory, or other therapeutic activities of new DHPM derivatives. nih.gov
Optimize synthetic routes: AI can assist in planning more efficient and sustainable synthetic pathways. nih.gov
The synergy between these computational approaches and traditional experimental chemistry is creating a new paradigm in drug discovery, where the design-make-test-analyze cycle is significantly accelerated, leading to the faster development of new and more effective medicines based on the 1-phenyl-3,4-dihydropyrimidin-2(1H)-one scaffold. nih.gov
Q & A
Q. What are the most efficient synthetic protocols for 1-phenyl-3,4-dihydropyrimidin-2(1H)-one?
The Biginelli reaction remains the foundational method, involving a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea under acidic or solvent-free conditions. Recent advancements include the use of ionic liquids (e.g., Scheme 1 in ) and cesium carbonate-promoted protocols for improved yields (65–98%) and reduced reaction times (10–15 minutes) . For solvent-free synthesis, nickel nitrate hexahydrate or heteropolyacid catalysts (e.g., HPA) are recommended .
Q. How can spectroscopic techniques characterize 1-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives?
Key methods include:
- NMR : and NMR to confirm regiochemistry and substituent effects (e.g., aryl group orientation) .
- IR : Detection of carbonyl (C=O) and thiocarbonyl (C=S) stretches (1650–1750 cm) .
- Mass spectrometry : High-resolution MS for molecular ion validation .
Q. What catalytic systems enhance the Biginelli reaction for this compound?
- Green catalysts : Punica granatum peel extract for eco-friendly synthesis (96% yield, solvent-free) .
- Magnetic nanocatalysts : Cu–EDTA-modified FeO@SiO core-shell nanoparticles enable rapid reactions (85–98% yield) and easy catalyst recovery .
- Ionic liquids : Recyclable catalysts reduce waste and improve atom economy .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
- Antioxidant activity : Hydroxyl (-OH) groups at the para position enhance radical scavenging (e.g., DPPH assay results in ).
- Anticancer activity : Electron-withdrawing groups (e.g., -Cl) on the aryl ring improve cytotoxicity (IC values < 10 µM in glioma cells) .
- Antimicrobial activity : Lipophilic substituents (e.g., -CF) increase membrane permeability, as shown in disc-diffusion assays against Bacillus cereus .
Q. What strategies resolve contradictions in synthetic yield data under varying conditions?
- Mechanistic analysis : Investigate intermediates like 1,10-(arylmethylene)diurea in CsCO-mediated reactions to identify rate-limiting steps .
- Catalyst screening : Compare t-BuOK (basic) vs. HPO (acidic) conditions to optimize substrate compatibility .
- Reaction monitoring : Use TLC or in-situ FTIR to track byproduct formation and adjust stoichiometry .
Q. How can computational methods guide the design of bioactive derivatives?
- Pharmacophore modeling : Prioritize compounds with LogP 2.5–3.5 and polar surface area < 80 Å for blood-brain barrier penetration in glioma therapy .
- DFT studies : Analyze charge distribution on the dihydropyrimidinone core to predict nucleophilic/electrophilic sites for functionalization .
Q. What advanced functionalization methods enable pyrimidine ring diversification?
- PyBroP-mediated coupling : Converts dihydropyrimidinones to pyrimidines via dehydrogenation and nucleophilic substitution (e.g., with amines or thiols) .
- Microwave-assisted alkylation : Reduces reaction time from hours to minutes for N1-alkyl derivatives .
Q. How do solvent-free vs. solvent-based conditions impact reaction thermodynamics?
- Solvent-free : Higher yields (e.g., 96% vs. 70% in solvent) due to reduced side reactions and improved mass transfer .
- Polar aprotic solvents : Enhance solubility of bulky substrates (e.g., tetralone derivatives) but require post-reaction purification .
Interdisciplinary Applications
Q. What methodologies assess the compound’s potential in material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
